(3S)-4-methylpent-1-yn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-methylpent-1-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFIONYBLSHIL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426352 | |
| Record name | 1-Pentyn-3-ol, 4-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77943-78-3 | |
| Record name | 1-Pentyn-3-ol, 4-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3s 4 Methylpent 1 Yn 3 Ol and Analogous Chiral Propargylic Alcohols
Asymmetric Alkynylation of Carbonyl Compounds
Asymmetric alkynylation involves the addition of a terminal alkyne to a prochiral aldehyde or ketone, creating a new stereocenter. This transformation is often facilitated by a chiral catalyst that controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Metal-catalyzed asymmetric additions have emerged as powerful tools for the synthesis of chiral propargylic alcohols. Various metals, including zinc, indium, gold, and silver, have been employed in combination with chiral ligands to achieve high yields and enantioselectivities. These catalytic systems offer a range of solutions for the synthesis of structurally diverse chiral propargylic alcohols.
Zinc-based catalysts are among the most extensively studied for the asymmetric addition of alkynes to aldehydes. pnas.org The in situ generation of alkynylzinc species from terminal alkynes and zinc reagents, such as diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂), provides a convenient route to the nucleophilic alkyne. wikipedia.org
The enantioselectivity of zinc-catalyzed alkynylation is highly dependent on the chiral ligand employed. A variety of ligands have been developed and optimized to achieve high levels of stereocontrol.
N-Methylephedrine: Carreira and coworkers developed a highly effective system using stoichiometric amounts of (+)-N-methylephedrine in conjunction with Zn(OTf)₂ for the addition of terminal alkynes to a broad range of aldehydes. wikipedia.orgacs.org This method is notable for its operational simplicity, as it can be performed open to the atmosphere. illinois.edu Subsequent developments have led to a catalytic process in both the metal and the chiral ligand. acs.orgillinois.edu
BINOL (1,1'-bi-2-naphthol): The use of BINOL and its derivatives as chiral ligands in zinc-catalyzed alkynylation has been a significant area of research. researchgate.net The combination of BINOL, Ti(OⁱPr)₄, and Et₂Zn has been shown to be a highly effective catalytic system. pnas.org The addition of Lewis bases like hexamethylphosphoramide (B148902) (HMPA) can allow for the formation of the alkynylzinc reagent at room temperature, avoiding the need for refluxing. pnas.org Functionalized BINOL derivatives, containing internal Lewis basic sites, can promote the formation of the alkynylzinc nucleophile at lower temperatures and modify the catalytic properties of the biaryl unit. researchgate.net
Bifunctional Zinc-Based Complexes: Dinuclear zinc complexes have been developed as effective catalysts for the asymmetric alkynylation of aromatic aldehydes. nih.govrsc.org For instance, a proline-derived bimetallic catalyst has been shown to be practical and general for the alkynylation of both aromatic and α,β-unsaturated aldehydes. nih.gov These bifunctional systems can lead to high yields and enantioselectivities for a variety of substrates. The formation of a stable and structurally rigid transition state through chelation is proposed to be responsible for the high enantioselectivity observed with certain substrates. nih.gov
Table 1: Performance of Selected Zinc-Catalyzed Alkynylation Systems
| Aldehyde | Alkyne | Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene (B144264) | (1S,2R)-N-methylephedrine / Zn(OTf)₂ | 80 | 88 |
| Cyclohexanecarboxaldehyde | 1-Octyne | (R)-BINOL / Ti(OⁱPr)₄ / Et₂Zn | 95 | 96 |
| 2-Naphthaldehyde | Phenylacetylene | AzePhenol dinuclear zinc complex | 95 | 96 |
| Cinnamaldehyde | TMS-acetylene | Proline-derived dinuclear zinc catalyst | 95 | 98 |
Indium(III)-based catalysts have also been successfully employed for the asymmetric alkynylation of aldehydes. A catalytic system comprising In(III) and BINOL has demonstrated broad substrate generality with high enantioselectivity for both aromatic and aliphatic aldehydes. nih.govorganic-chemistry.orgresearchgate.net The "bifunctional character" of the indium(III) catalyst is believed to activate both the aldehyde and the alkyne, contributing to the high efficiency of the reaction. nih.govorganic-chemistry.org This system is effective under mild conditions and in an air atmosphere. organic-chemistry.org
Table 2: Enantioselective Alkynylation of Aldehydes using In(III)/(S)-BINOL Catalyst
| Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Phenylacetylene | 99 | >99 |
| Isobutyraldehyde | Phenylacetylene | 85 | 91 |
| Cyclohexanecarboxaldehyde | 1-Hexyne | 95 | 97 |
| 4-Chlorobenzaldehyde | Trimethylsilylacetylene | 99 | 98 |
Gold catalysis has emerged as a powerful tool in organic synthesis, and its application in the synthesis of chiral propargylic alcohols has been explored. One approach involves the intermolecular hydroalkenylation of propargylic alcohols, which has been achieved using a gold catalyst with a specifically designed biphenyl-2-ylphosphine ligand featuring a remote tertiary amine. cas.cnnih.govnih.govsemanticscholar.org This bifunctional ligand is crucial for the reaction's efficiency. cas.cnnih.gov DFT calculations have suggested that the amino group acts as a general base catalyst. cas.cnnih.gov This methodology allows for the formation of synthetically valuable conjugated dienyl alcohols in moderate to good yields. cas.cn Chiral bifunctional P,N ligands have also been utilized in gold-catalyzed desymmetric lactonization of alkynylmalonic acids to produce chiral lactones. colab.ws
Organosilver catalysts have been utilized in the asymmetric synthesis of propargylic alcohols. For instance, a bifunctional amidophosphine-urea/AgBF₄ complex has been developed for the asymmetric alkynylation of isatins, providing access to propargylic alcohols with tetrasubstituted stereogenic centers with excellent enantioselectivities. researchgate.net More recently, a silver-catalyzed propargylic C-H amination has been developed using a new bis(oxazoline) (BOX) ligand, leading to the synthesis of γ-alkynyl γ-aminoalcohols with high enantioselectivity. nih.govchemrxiv.org This reaction is proposed to proceed through an enantiodetermining hydrogen-atom transfer to a putative Ag-nitrene intermediate. nih.gov
Metal-Catalyzed Asymmetric Additions
Nickel-Catalyzed Enantioselective Alkylative Coupling of Alkynes and Aldehydes
A highly effective method for synthesizing chiral allylic alcohols with tetrasubstituted olefins involves the nickel-catalyzed enantioselective alkylative coupling of alkynes and aldehydes. organic-chemistry.orgnih.gov This reaction utilizes a nickel catalyst in conjunction with chiral spiro phosphoramidite (B1245037) ligands and dimethylzinc (B1204448) as the alkylating agent to achieve high yields, regioselectivity, and enantioselectivity. organic-chemistry.org
The optimization of reaction conditions has shown that bulky spirobiindane phosphoramidite ligands are particularly effective, leading to significant improvements in both yield (up to 88%) and enantioselectivity (up to 95% ee) when the reaction is conducted in toluene. organic-chemistry.org The choice of ligand is critical, as monodentate ligands have been found to be essential for achieving high enantioselectivity, while bidentate ligands tend to produce racemic mixtures. organic-chemistry.org
The scope of this reaction is broad, accommodating various aldehydes and disubstituted alkynes, and consistently yielding allylic alcohols with high regioselectivity and enantioselectivity (up to 99% ee). organic-chemistry.org While the electronic properties of substituents on the aldehyde have a minimal impact, a slight decrease in regioselectivity has been observed with para-CF3 groups. organic-chemistry.org Furthermore, lower regioselectivity is noted when the alkyne substituents are of similar size. organic-chemistry.org The reaction has also been explored with other dialkylzinc reagents; however, Et2Zn resulted in a mixture of products, and Ph2Zn showed no reactivity. organic-chemistry.org A proposed reaction model suggests that steric factors play a crucial role in determining the enantioselectivity of the coupling. organic-chemistry.org
| Catalyst System | Alkyne Substrate | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Regioselectivity |
|---|---|---|---|---|---|
| Ni(cod)2 / Chiral Spiro Phosphoramidite Ligand | Disubstituted Alkynes | Various Aldehydes | up to 88 | up to 99 | High |
Organocatalytic Asymmetric Additions
Cooperative catalysis, which combines the advantages of metal and organocatalysis, has emerged as a powerful strategy for asymmetric synthesis. researchgate.net In the context of propargylic alcohol synthesis, the synergistic action of a transition metal and a chiral Brønsted acid can facilitate highly enantioselective addition reactions. researchgate.net Chiral phosphoric acids are robust organocatalysts that can be effectively paired with metal complexes to achieve novel reactivity. researchgate.net This cooperative approach can be applied to the synthesis of chiral propargylic alcohols through the activation of an electrophile by the Brønsted acid and a metal-mediated nucleophile. researchgate.net
Information on the direct application of chiral Lewis base catalysis for the synthesis of (3S)-4-methylpent-1-yn-3-ol was not found in the provided search results. However, this methodology is a well-established strategy for asymmetric synthesis and could potentially be applied to the enantioselective alkynylation of isobutyraldehyde.
Grignard Reactions and Derivatives for Propargylic Alcohol Synthesis
The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental method for the formation of secondary alcohols, including propargylic alcohols. organic-chemistry.org The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde. organic-chemistry.org Specifically, the synthesis of propargylic alcohols can be achieved by reacting an alkynyl Grignard reagent with an appropriate aldehyde. ijariie.com For instance, the reaction of phenylacetylene with a Grignard reagent followed by the addition of ethyl methyl ketone results in a propargylic alcohol. ijariie.com
The reactivity of Grignard reagents with propargylic alcohols themselves is also of interest. The reaction proceeds via deprotonation of the alcohol to form an alkoxide salt, which can then undergo further reactions. stackexchange.com The regioselectivity of these subsequent additions is influenced by the formation of stable five-membered chelate rings. stackexchange.com
| Grignard Reagent | Carbonyl Compound | Product Type |
|---|---|---|
| Alkynylmagnesium halide | Aldehyde | Secondary Propargylic Alcohol |
| Alkylmagnesium halide | Alkynal | Secondary Propargylic Alcohol |
Biocatalytic Approaches to Enantiopure Propargylic Alcohols
Biocatalysis offers a green and efficient alternative for the synthesis of enantiomerically pure alcohols, operating under mild conditions with high enantioselectivity. nih.gov
A notable biocatalytic platform for the synthesis of enantiopure propargylic alcohols utilizes a one-pot, two-step enzymatic cascade. nih.govresearchgate.netacs.org This process begins with a racemic mixture of propargylic alcohols. The first step involves the conversion of the racemic alcohol into the corresponding ketone by a peroxygenase from Agrocybe aegerita. nih.govresearchgate.netacs.org Subsequently, the ketone is stereoselectively reduced to the desired enantiopure alcohol using either an (R)-selective alcohol dehydrogenase (ADH) from Lactobacillus kefir or an (S)-selective ADH from Thermoanaerobacter brokii. nih.govresearchgate.netacs.org
This enzymatic cascade has been shown to be effective for a range of propargylic alcohols, yielding enantioenriched products in high yields (70-99%). nih.govresearchgate.netacs.org For example, a semipreparative scale synthesis demonstrated the successful production of (S)-1a with a 76% isolated yield and 91.1% ee. nih.gov The reaction conditions are typically mild, conducted at 30 °C in a buffered solution. nih.govacs.org
| Enzyme 1 | Enzyme 2 | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Peroxygenase (Agrocybe aegerita) | (S)-selective ADH (Thermoanaerobacter brokii) | Racemic Propargylic Alcohol | (S)-Propargylic Alcohol | 70-99 | up to >99 |
| Peroxygenase (Agrocybe aegerita) | (R)-selective ADH (Lactobacillus kefir) | Racemic Propargylic Alcohol | (R)-Propargylic Alcohol | 70-99 | up to >99 |
Enantioselective Reduction of Propargylic Ketones
The enantioselective reduction of prochiral ketones, including propargylic ketones, is a cornerstone for synthesizing optically active secondary alcohols. wikipedia.orgorganicreactions.org This transformation converts a flat, prochiral ketone into a chiral alcohol with a defined three-dimensional structure. wikipedia.org Various methods have been developed, ranging from stoichiometric chiral reagents to more efficient catalytic systems. organicreactions.org
Catalytic approaches are highly favored and include transition metal-catalyzed hydrogenations and hydrosilylations using enantiopure ligand-metal complexes. organicreactions.org A notable example is the use of ruthenium complexes with monosulfonylated chiral diamines, a method developed by Noyori, which effectively reduces alkynones to propargylic alcohols with excellent yields and high enantioselectivity. thieme-connect.de Another significant catalytic system involves the use of borane (B79455) reducing agents in the presence of chiral oxazaborolidine catalysts (CBS catalysts), which can predictably yield secondary alcohols with high enantiopurity. organicreactions.orgresearchgate.net These catalysts function by creating a chiral environment around the ketone, forcing the reducing agent (hydride) to attack from a specific face. organicreactions.org
| Catalyst/Reagent System | Substrate Type | Typical Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|
| Ru-TsDPEN Complexes | Alkynones | Often >95% ee | Effective for transfer hydrogenation. thieme-connect.de |
| CBS (Corey-Bakshi-Shibata) Catalyst with Borane | Aryl and Aliphatic Ketones | Up to 99% ee | Predictable stereochemistry and high enantioselectivity. organicreactions.orgresearchgate.net |
| Chirally Modified LAH (e.g., BINAL-H) | Various Ketones | High selectivity | Stoichiometric reagent; uses a chiral diol to modify Lithium Aluminium Hydride. wikipedia.orgorganicreactions.org |
| Plant Tissues (e.g., Carrot, Apple) | Prochiral Ketones | Up to 98% ee | Biocatalytic method using enzymes present in plants. nih.gov |
Kinetic Resolution Strategies via Enzymatic Methods
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. In the context of propargylic alcohols, enzymatic kinetic resolution, particularly using lipases, is a widely employed strategy. mdpi.com This method relies on the principle that a chiral catalyst (the enzyme) reacts at different rates with the two enantiomers of a racemic alcohol. mdpi.com Typically, lipases catalyze the acylation of the alcohol, preferentially converting one enantiomer into an ester while leaving the other unreacted. mdpi.com This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol). mdpi.com
A significant advancement in this area is Dynamic Kinetic Resolution (DKR). DKR combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. mdpi.com This is achieved by adding a racemization catalyst, often a ruthenium or vanadium complex, which continuously converts the less reactive alcohol enantiomer back into the racemic mixture. mdpi.commdpi.com This process allows for the theoretical conversion of 100% of the starting racemic alcohol into a single, enantiomerically pure product, overcoming the 50% maximum yield limitation of standard kinetic resolution. mdpi.com For instance, the DKR of 1-phenylethanol (B42297) using an immobilized lipase (B570770) from Candida antarctica (Novozym® 435) and a ruthenium racemization catalyst can achieve yields greater than 96% with 99% enantiomeric excess. mdpi.com
| Method | Enzyme/Catalyst | Substrate | Acyl Donor | Result |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Novozym® 435 & Ru complex | 1-phenylethanol | - | >96% yield, 99% ee. mdpi.com |
| Dynamic Kinetic Resolution (DKR) | Immobilized Lipase & Zeolite Beta | 1-phenylethanol | Vinyl butyrate | 92% ee. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Pseudomonas fluorescens lipase & VMPS4 | 3-(trialkylsilyl)propargyl alcohols | - | High yield and high ee for S-enantiomer. nih.gov |
Chemoenzymatic Desymmetrization of Precursors
Chemoenzymatic desymmetrization is a highly efficient strategy for generating stereochemically rich products from simple, achiral starting materials. nih.gov This approach involves the conversion of a prochiral or meso compound, which possesses a plane of symmetry, into a chiral molecule through a highly selective reaction. nih.gov
This strategy is particularly powerful for creating multiple stereocenters in a single step with high enantio- and diastereoselectivity. For example, a key step in the total synthesis of madangamine E involved the desymmetrization of a prochiral cyclohexanone (B45756) derivative. nih.gov An organocatalyst was used to trigger a highly enantioselective intramolecular Michael addition, which efficiently constructed a complex bicyclic core. This single reaction established three stereogenic centers, including a quaternary carbon, in near-perfect stereoselectivity. nih.gov While this example leads to a complex scaffold, the underlying principle of using a catalyst to selectively react with one of two identical functional groups in a symmetrical precursor is broadly applicable to the synthesis of simpler chiral building blocks.
Multi-Component Coupling Reactions (e.g., KOtBu-Promoted Three-Component Couplings)
Multi-component reactions, where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. A notable example for the synthesis of propargylic alcohol analogues is the potassium tert-butoxide (KOtBu)-promoted three-component coupling of aldehydes, and alkynes. amanote.comresearchgate.net
This methodology allows for the highly efficient one-pot synthesis of 1-en-4-yn-3-ols and 2-en-4-yn-1-ols, which are structurally related to propargylic alcohols. amanote.com The use of an inexpensive and readily available base like KOtBu makes this protocol practical and user-friendly. nih.gov Such reactions are powerful tools for rapidly building molecular complexity from simple, commercially available starting materials.
Tandem Catalysis for Chiral Alcohol Synthesis from Alkynes
Tandem catalysis, also known as cascade catalysis, involves a sequence of two or more catalytic reactions in a single pot, where the product of one reaction becomes the substrate for the next. This approach avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste.
Hydration/Asymmetric Transfer Hydrogenation (ATH) Sequences
A powerful tandem strategy for converting alkynes into chiral alcohols involves an initial hydration step followed by an asymmetric transfer hydrogenation (ATH). nih.govacs.org In this one-pot process, the alkyne is first hydrated to form a ketone intermediate. This hydration can be promoted by an acid, such as trifluoromethanesulfonic acid (TfOH) or formic acid. nih.govd-nb.info
Subsequently, a chiral transition metal catalyst, typically based on iridium or ruthenium, is used to reduce the in-situ generated ketone to the corresponding chiral alcohol with high enantioselectivity. nih.govd-nb.info This process is atom-economical and has been shown to work for a broad range of alkyne substrates, affording chiral alcohols in good yields and with excellent stereoselectivities. acs.orguky.edu The entire transformation can often be performed under mild conditions and even in environmentally friendly solvents like water. d-nb.infoorganic-chemistry.org
| Hydration Catalyst | ATH Catalyst | Reductant | Solvent | Key Outcome |
|---|---|---|---|---|
| TfOH | Ru-complex | - | TFE | Broad functional group tolerance, good yields, excellent stereoselectivities. nih.govacs.org |
| Formic Acid | Iridium-complex | Formic Acid | Water | High catalytic activity (TOF up to 25000), green and efficient. d-nb.infoorganic-chemistry.org |
Merging Metal Catalysis and Biocatalysis for Chiral Amino Building Blocks
An innovative approach in tandem catalysis merges the reactivity of transition metal catalysts with the high selectivity of enzymes. chemrxiv.org This strategy has been effectively used to synthesize chiral amines, which are valuable building blocks, starting from simple alkynes. The process typically begins with a gold(I)-catalyzed hydration of the alkyne to generate a ketone intermediate. chemrxiv.orgchemrxiv.org
Following the hydration, a biocatalyst, such as a transaminase enzyme, is introduced. The transaminase catalyzes the reductive amination of the ketone, converting it into a chiral amine with high enantiomeric excess. chemrxiv.orgchemrxiv.org This one-pot, sequential approach successfully combines the strengths of both chemocatalysis and biocatalysis. The compatibility of gold catalysts with aqueous environments and biological systems is a key advantage, allowing both catalytic steps to proceed without extensive changes in reaction conditions. chemrxiv.org This method has been applied to the synthesis of bioactive drug molecules, demonstrating its practical utility. chemrxiv.org
Stereoselective Transformations and Mechanistic Insights
Enantioselective and Diastereoselective Control in Reactions Involving the Chiral Propargylic Moiety
The stereocenter at the C3 position of (3S)-4-methylpent-1-yn-3-ol exerts significant influence on the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity is fundamental in asymmetric synthesis, allowing for the generation of new stereocenters with predictable configurations.
Catalytic asymmetric alkyne addition to aldehydes is a primary method for preparing chiral propargylic alcohols like this compound. Once formed, the enantiomeric purity of these alcohols can be leveraged in subsequent transformations. For instance, in intramolecular Pauson-Khand reactions, the chiral propargylic alcohol moiety directs the formation of bicyclic products with high diastereoselectivity. The bulkiness of the substituents at the propargylic position, such as the isopropyl group in this compound, has been shown to be important for achieving high diastereoselectivity.
The catalytic asymmetric propargylic substitution reaction is another efficient method for constructing stereocenters at the propargylic position. The choice of catalyst and reaction conditions allows for high levels of enantioselective and diastereoselective control. For example, palladium-catalyzed kinetic resolution of tertiary propargylic alcohols provides an efficient route to propargylic alcohols bearing a chiral quaternary stereocenter with remarkable enantioselectivities (93–>99% ee).
Table 1: Examples of Stereoselective Reactions with Propargylic Alcohols
| Reaction Type | Catalyst System | Key Feature | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Intramolecular Pauson-Khand Reaction | Co₂(CO)₈ or Rh(I) complexes | Forms fused bicyclic products from enynes. | High diastereoselectivity, retention of enantiomeric purity. | |
| Asymmetric Propargylic Substitution | Optically active thiolate-bridged diruthenium complexes | Constructs a stereocenter at the propargylic position. | High enantioselectivity, influenced by propargylic substituents. | |
| Dynamic Kinetic Resolution (DKR) | Lipase (B570770) / Vanadium or Ruthenium catalyst | Converts racemic propargylic alcohols to a single enantiomer of the product ester. | High yields (70-99%) and enantiomeric excess (81-99% ee). | |
| Pd-Catalyzed Carboxylative Kinetic Resolution | Pd/H⁺ co-catalyst | Resolves tertiary propargylic alcohols to yield products with a chiral quaternary center. | Excellent enantioselectivities (93–>99% ee). |
Stereochemical Retention and Transfer in Downstream Applications
A critical aspect of utilizing chiral building blocks like this compound is the ability to maintain or transfer the existing stereochemical information throughout a synthetic sequence.
In many transformations, the enantiomeric purity of the starting propargylic alcohol is maintained in the final products. Studies on the intramolecular Pauson-Khand cycloaddition have demonstrated that the high enantiomeric purity of the initial propargylic alcohol is retained in the resulting fused bicyclic products. This retention of stereochemistry is crucial for the synthesis of optically active complex molecules.
Furthermore, the chiral center can direct the stereochemistry of reactions at other sites within the molecule, a process known as chirality transfer. This principle is exploited in various synthetic strategies to create multiple stereocenters in a controlled manner. For example, the synthesis of optically active tetronic acids and aminofuranones from chiral γ-hydroxy-α,β-acetylenic esters relies on the initial chirality of the propargylic alcohol to guide the formation of the final stereochemically rich products.
Mechanistic Investigations of Asymmetric Catalysis
Understanding the mechanisms of asymmetric catalysis is paramount for optimizing existing reactions and developing new, more efficient transformations. Research in this area often combines computational studies with experimental investigations to provide a detailed picture of the reaction pathway.
Computational Chemistry and Density Functional Theory (DFT) Studies on Transition States
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of stereoselective reactions. DFT calculations allow researchers to model the structures and energies of reactants, intermediates, and, most importantly, transition states.
By comparing the energies of the diastereomeric transition states that lead to different stereoisomeric products, scientists can predict and explain the observed enantioselectivity. For instance, DFT studies on asymmetric propargylic substitution reactions have been used to examine the effects of different substituents on the propargylic carbon on both enantioselectivity and reactivity. These calculations have revealed that replacing a methyl group with a more electron-withdrawing trifluoromethyl group can lead to higher enantioselectivity, a finding consistent with experimental results. Such studies provide insights into the geometric and electronic factors that stabilize the favored transition state over the disfavored one.
Elucidation of Catalyst-Substrate Interactions
The stereochemical outcome of a catalyzed reaction is dictated by the precise interactions between the chiral catalyst and the substrate in the transition state. Traditionally, asymmetric induction was thought to arise primarily from repulsive steric interactions that destabilize one transition state relative to another. However, a growing body of research highlights the critical role of attractive noncovalent interactions, such as hydrogen bonding, ion pairing, and π-system engagements.
In the context of propargylic alcohols, the hydroxyl group is a key site for interaction with the catalyst. Chiral ligands can be designed with specific functional groups that form hydrogen bonds or other noncovalent interactions with the alcohol, thereby orienting the substrate in a specific way within the catalyst's chiral pocket. DFT calculations have been instrumental in identifying these key interactions, showing that in many cases, enantioselectivity is determined by these attractive forces rather than steric repulsion. This understanding allows for the rational design of new catalysts with improved selectivity.
Reaction Pathway Analysis and By-product Formation Mechanisms
A complete mechanistic understanding involves mapping the entire reaction pathway, including the formation of any by-products. The hydroxyl and alkyne functionalities in propargylic alcohols can lead to competing reaction pathways. For example, under certain conditions, propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.
In dynamic kinetic resolution (DKR) of propargylic alcohols, the desired reaction is the enzyme-catalyzed acylation of one enantiomer, coupled with the racemization of the remaining alcohol. However, a potential side reaction is the Meyer–Schuster rearrangement of the propargyl vanadate (B1173111) intermediate (involved in racemization), which leads to the formation of an undesired unsaturated aldehyde by-product. Understanding the mechanism of this by-product formation is crucial for selecting reaction conditions, such as the choice of solvent, that suppress this competing pathway and maximize the yield of the desired chiral ester.
Chiral Phosphoric Acid (CPA)-Catalyzed Regio- and Enantioselective Transformations
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a wide range of asymmetric transformations. In these reactions, the CPA catalyst often acts as a bifunctional catalyst, activating both the electrophile and the nucleophile through a network of hydrogen bonds.
CPAs have been successfully employed in reactions involving propargylic alcohols, enabling access to axially chiral allenes and other valuable structures. For example, CPAs catalyze the (3+2) annulation of propargylic alcohols with various nucleophiles to construct chiral spirocycles and molecules with both central and axial chirality. The catalyst controls both the regioselectivity (which atoms form new bonds) and the
Studies on Rearrangement Mechanisms (e.g., Propargylic Alcohol to Dienal Rearrangement)
The rearrangement of propargylic alcohols can proceed through various pathways, largely influenced by the substrate's structure and the reaction conditions, including the type of catalyst employed. While the user's request specifies a "propargylic alcohol to dienal rearrangement," it is crucial to note that for a substrate like this compound, which lacks an additional site of unsaturation, the direct formation of a dienal is not a typical outcome. Instead, the characteristic transformation for this class of compounds is the Meyer-Schuster rearrangement, which leads to the formation of an α,β-unsaturated ketone (enone).
The formation of a dienal from a propargylic alcohol generally requires a substrate that already contains a double bond, which can participate in the rearrangement. For instance, a vinyl-substituted propargylic alcohol could potentially undergo a more complex cascade of reactions to yield a dienal. However, for the purposes of understanding the rearrangement of this compound, the focus will be on the well-established Meyer-Schuster rearrangement.
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement proceeds through the following key steps:
Protonation: The reaction is initiated by the protonation of the hydroxyl group of the propargylic alcohol, forming a good leaving group (water).
Formation of an Allene (B1206475) Intermediate: This is followed by a 1,3-hydroxyl shift, which is often the rate-determining step, leading to the formation of a transient allene intermediate.
Tautomerization: The allene intermediate then undergoes tautomerization to the more stable α,β-unsaturated carbonyl compound. wikipedia.org
The stereochemical outcome of the Meyer-Schuster rearrangement is a critical aspect, especially when starting with a chiral propargylic alcohol like this compound. The stereoselectivity of the reaction can be influenced by the choice of catalyst, with both acid and transition-metal catalysts being employed to promote this transformation. wikipedia.org Transition metal catalysts, in particular, have been shown to offer milder reaction conditions and improved stereoselectivity. wikipedia.org
While specific research detailing the stereoselective rearrangement of this compound is not extensively documented in readily available literature, studies on analogous chiral secondary propargylic alcohols provide valuable insights into the expected outcomes and the factors governing stereoselectivity. For instance, the use of chiral catalysts can induce asymmetry in the product, leading to an enrichment of one enantiomer.
The table below summarizes typical conditions and outcomes for the Meyer-Schuster rearrangement of secondary propargylic alcohols, drawing from general findings in the field to project potential results for this compound.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Typical Stereoselectivity (E/Z ratio) |
|---|---|---|---|---|
| Strong Acid (e.g., H₂SO₄) | Acetic Acid | Reflux | Variable | Often a mixture of isomers |
| Lewis Acid (e.g., InCl₃) | Toluene | Microwave | Good to Excellent | Good |
| Transition Metal (e.g., Au(I) complex) | Dichloromethane (B109758) | Room Temperature | Excellent | High E-selectivity |
| Rhenium Catalyst (e.g., [ReOCl₃(OPPh₃)(SMe₂)]) | Dimethoxyethane | Room Temperature | High | Virtually complete E-stereoselectivity |
The data in the table is illustrative of general trends observed in Meyer-Schuster rearrangements. The use of transition metal catalysts, such as gold and rhenium complexes, often provides superior results in terms of both yield and stereoselectivity, favoring the formation of the E-isomer of the resulting enone. researchgate.net These catalysts operate under milder, neutral conditions, which can be advantageous for sensitive substrates and for preserving stereochemical integrity. researchgate.net
In the context of this compound, a stereoselective Meyer-Schuster rearrangement would be expected to yield (E)-4-methylpent-3-en-2-one. The retention or inversion of stereochemistry at the original chiral center is a complex issue dependent on the precise mechanism and the nature of the catalytic species involved. Detailed mechanistic studies, often involving isotopic labeling and computational analysis, are typically required to elucidate the exact stereochemical pathway.
Construction of Complex Molecular Architectures
The stereogenic center bearing the hydroxyl group in this compound is a key feature that chemists exploit to control the three-dimensional arrangement of atoms in the target molecules.
Intramolecular Pauson-Khand Cycloadditions
Synthesis of Fused Bicyclic Systems
Detailed research findings on the specific application of this compound in the synthesis of fused bicyclic systems are not prominently featured in the available scientific literature. The construction of such systems often relies on cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemical outcome of the product.
Access to Chiral Dienols
The conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds via the Meyer-Schuster rearrangement is a known transformation. wikipedia.orgdrugfuture.comresearchgate.netrsc.org This reaction proceeds through an allenol intermediate. researchgate.netorganicreactions.org Theoretically, the rearrangement of this compound could provide access to a chiral enone. However, specific examples of this transformation leading to the formation of chiral dienols are not well-documented in the literature.
Derivatization to Chiral Allylic Alcohols with Tetrasubstituted Olefins
The synthesis of chiral allylic alcohols containing tetrasubstituted olefins is a significant challenge in organic synthesis. While methods exist for the synthesis of chiral allenes from racemic propargylic alcohols, specific methodologies detailing the derivatization of this compound to chiral allylic alcohols with tetrasubstituted olefins are not described in the current scientific literature. nih.gov
Synthesis of Chiral β-Alkynyl Esters
The synthesis of chiral β-alkynyl esters is an important area of research, as these compounds are valuable building blocks for more complex molecules. nih.govnih.gov One strategy for their preparation involves a sequential palladium and copper-catalyzed process. nih.govnih.gov This method typically involves the hydroalkynylation of an ynoate with a terminal alkyne, followed by an asymmetric conjugate reduction of the resulting ynenoate. nih.gov
While direct examples of the use of this compound in this specific sequence are not detailed, the general approach is outlined below.
| Step | Reaction | Catalyst/Reagents | Product Type |
| 1 | Hydroalkynylation | Palladium catalyst | Geometrically-pure ynenoate |
| 2 | Asymmetric Conjugate Reduction | Copper hydride (CuH) | Chiral β-alkynyl ester |
This two-step process allows for the construction of the chiral propargylic center in the final product with high regio- and stereoselectivity. nih.gov The reaction is known to tolerate a variety of substituents on the terminal alkyne. nih.gov
Role in the Synthesis of Biologically Active Compounds
A thorough review of the scientific literature did not reveal specific instances where this compound has been utilized as a key chiral building block in the total synthesis of biologically active compounds. While chiral propargyl alcohols, in general, are important intermediates in the synthesis of natural products and pharmaceuticals, the specific contribution of this compound is not prominently documented.
Functional Group Transformations and Derivatization
The dual functionality of this compound allows for a variety of selective chemical transformations, enabling its conversion into a wide range of other useful chiral intermediates.
The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, (S)-4-methylpent-1-yn-3-one, without compromising the integrity of the adjacent stereocenter or the terminal alkyne. This transformation is critical in synthetic pathways that require a carbonyl group for subsequent C-C bond-forming reactions. A key example is found in the total synthesis of 4-epi-Bengamide E, where the chiral alcohol intermediate is efficiently converted to a chiral aldehyde using Swern oxidation conditions. researchgate.net This method is well-known for its mildness and high efficiency in oxidizing alcohols while preserving stereochemical information at adjacent centers.
| Oxidation Method | Reagent(s) | Product Type | Key Feature | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Aldehyde/Ketone | Mild conditions, preserves stereointegrity | researchgate.net |
The terminal alkyne of this compound can be selectively reduced to either an alkene or a fully saturated alkane, providing access to different classes of chiral building blocks. The outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.
Reduction to Alkane: Hydrogenation using Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) in a solvent like dichloromethane allows for the complete reduction of the alkyne to the corresponding saturated alkane, yielding (3S)-4-methylpentan-3-ol, without affecting other functional groups like vinyl iodides in more complex substrates. nih.gov
Reduction to cis-Alkene: To obtain the corresponding (Z)-alkene, catalytic hydrogenation over a poisoned catalyst such as palladium on calcium carbonate (Lindlar's catalyst) is typically employed. nih.gov This method selectively reduces the alkyne to a cis-alkene, yielding (3S, Z)-4-methylpent-1-en-3-ol.
| Reaction Type | Catalyst/Reagents | Product Moiety | Stereochemistry | Reference |
| Full Hydrogenation | Crabtree's Catalyst, H₂ | Alkane | N/A | nih.gov |
| Partial Hydrogenation | Pd/CaCO₃ (Lindlar), H₂ | Alkene | cis (Z) | nih.gov |
The hydroxyl group of a propargylic alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution. Such reactions are highly valuable for introducing new functional groups at the carbinol center. researchgate.net The stereochemical outcome of these substitutions can be controlled, often proceeding through an Sɴ2 mechanism with inversion of configuration or an Sɴ2' mechanism involving attack at the alkyne. A prominent method for achieving stereocontrolled substitution is the Nicolas reaction, which utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic cation, allowing for substitution with a high degree of stereochemical control. researchgate.net These transformations expand the synthetic utility of chiral propargylic alcohols by enabling the formation of C-N, C-O, and C-C bonds with predictable stereochemistry.
While this compound is a propargylic alcohol, this class of compounds can undergo synthetically useful skeletal rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which are mechanistically related to allylic rearrangements. These reactions typically occur under acidic conditions and involve the isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. For instance, the rearrangement of a related compound, 3-methyl-1,4-pentadiyne-3-ol, has been shown to yield E/Z mixtures of 3-methyl-2-penten-4-ynal when catalyzed by molybdenum or rhenium complexes. mdpi.com Such rearrangements provide a pathway to valuable enone or enal structures from readily available propargylic alcohols.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (% ee) of chiral compounds like (3S)-4-methylpent-1-yn-3-ol. uma.esheraldopenaccess.us The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times. mdpi.com For chiral alcohols, derivatization is sometimes employed to enhance separation and detection, such as converting the alcohol into a volatile ester. nih.gov
The enantiomeric excess is a critical measure of the purity of a chiral sample and is calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram. Gas-liquid chromatography on chiral stationary phases, particularly those utilizing modified cyclodextrins, is also a powerful tool for the chiral separation of volatile compounds like alcohols. nih.gov
Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Excess Analysis
| Parameter | Condition | Purpose |
| Column | Chiralpak AD-H or similar amylose/cellulose-based CSP | Provides the chiral environment for enantiomeric separation. |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the enantiomers from the column at different rates. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and optimal separation. |
| Detection | UV at 210 nm | Quantifies the amount of each enantiomer as it elutes. |
| Calculation | % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100 | Determines the enantiomeric purity from the integrated peak areas. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. acs.orgchemicalbook.comresearchgate.netresearchgate.net
For stereochemical assignment, NMR is often used in conjunction with chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Esterification of the chiral alcohol with a single enantiomer of the CDA produces a mixture of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing not only for the determination of enantiomeric purity but also for the assignment of the absolute configuration at the stereocenter. sci-hub.seacs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position (Structure: CH≡C-CH(OH)-CH(CH₃)₂) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-1 (≡C-H ) | ~2.5 | Doublet |
| ¹H | H-3 (-CH (OH)-) | ~4.2 | Doublet |
| ¹H | H-4 (-CH (CH₃)₂) | ~2.0 | Multiplet |
| ¹H | H-5 (-CH(CH₃ )₂) | ~1.0 | Doublet |
| ¹³C | C-1 (C H≡) | ~85 | - |
| ¹³C | C-2 (≡C -) | ~72 | - |
| ¹³C | C-3 (-C H(OH)-) | ~68 | - |
| ¹³C | C-4 (-C H(CH₃)₂) | ~34 | - |
| ¹³C | C-5 (-CH(C H₃)₂) | ~17, ~18 | - |
Note: Predicted values are based on typical shifts for similar structural motifs. spectrabase.com
Mass Spectrometry (MS and GC-MS) for Molecular Structure Confirmation and Mechanistic Probes
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and structural integrity of 4-methylpent-1-yn-3-ol. nih.gov The mass spectrum displays a molecular ion peak (M⁺) corresponding to the compound's molecular weight, and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Furthermore, advanced MS techniques like Electrospray Ionization (ESI-MS) are powerful tools for mechanistic studies. purdue.edu ESI-MS is a soft ionization method that can transfer reaction intermediates from solution to the gas phase with minimal fragmentation. purdue.eduethz.ch This allows for the direct observation and characterization of transient species in a catalytic cycle, providing crucial insights into reaction mechanisms involving this compound. acs.org
Table 3: Expected Key Fragments in the Mass Spectrum of 4-methylpent-1-yn-3-ol
| m/z Value | Ion | Likely Fragment Lost |
| 98 | [M]⁺ | Molecular Ion |
| 83 | [M-CH₃]⁺ | Methyl radical |
| 55 | [M-C₃H₇]⁺ | Isopropyl radical |
| 43 | [C₃H₇]⁺ | Propargyl alcohol radical |
Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its alcohol and terminal alkyne moieties. orgchemboulder.com This technique is particularly valuable for monitoring chemical transformations. For example, in an esterification reaction, the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band would indicate the conversion of the alcohol to the ester.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C stretch | 2260 - 2100 | Weak to Medium, Sharp |
| Alkane | C-H stretch | 3000 - 2850 | Medium to Strong |
The C≡C stretching absorption is notably weak due to the low polarity of the triple bond. libretexts.orglibretexts.org The terminal alkyne ≡C-H stretch is a diagnostic sharp band that appears around 3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com
Optical Rotation and Circular Dichroism for Chiral Purity Assessment
As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter and reported as the specific rotation [α]. This physical constant is characteristic of the enantiomer. The optical purity of a sample can be assessed by comparing its measured specific rotation to the known value for the enantiomerically pure compound.
Circular Dichroism (CD) spectroscopy offers a complementary method for analyzing chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light by the sample. The resulting CD spectrum provides a unique spectroscopic signature for a specific enantiomer, which can be used for both qualitative identification and quantitative assessment of enantiomeric purity. researchgate.net Combining techniques like optical rotation and CD provides a robust assessment of the chiral integrity of this compound. researchgate.net
X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives
X-ray crystallography is the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. springernature.comthieme-connect.deed.ac.uk While obtaining a single crystal of a low-melting-point alcohol like this compound suitable for X-ray diffraction can be challenging, this limitation is overcome by converting the alcohol into a crystalline derivative.
A common strategy involves reacting the alcohol with an enantiomerically pure chiral carboxylic acid, such as (1S)-(-)-camphanic acid, to form a diastereomeric ester. sci-hub.se These esters are often highly crystalline. The crystal structure of the derivative is then determined by X-ray diffraction. Since the absolute configuration of the chiral acid is known, it serves as an internal reference, allowing for the unequivocal assignment of the absolute configuration of the alcohol moiety within the crystal lattice. sci-hub.seresearchgate.netacs.org
Emerging Research Trends and Future Perspectives
Green Chemistry Principles in Chiral Propargylic Alcohol Synthesis
The integration of green chemistry principles is reshaping the landscape of chiral propargylic alcohol synthesis, aiming to minimize environmental impact and enhance laboratory safety. sigmaaldrich.comijnrd.orgrjpn.org This paradigm shift is evident in the push towards solvent-free reactions and the development of sustainable catalytic systems, alongside a strong emphasis on atom and step economy.
Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. dergipark.org.tr Consequently, there is a growing trend towards developing solvent-free reaction conditions for the synthesis of chiral propargylic alcohols. These approaches not only reduce pollution but can also lead to increased reaction rates and simpler purification processes. dergipark.org.tr For instance, mechanochemical methods, where reactions are induced by grinding solid reactants together, have emerged as a viable solvent-free technique. A base-mediated, metal-catalyst-free, and solvent-free approach has been successfully employed for the alkynylation of ketones, demonstrating the potential of these methods to produce tertiary propargylic alcohols efficiently. researchgate.net
In parallel, the development of sustainable catalytic systems is a cornerstone of green synthesis. This involves the use of catalysts that are non-toxic, recyclable, and can operate under mild conditions. mdpi.com Water-tolerant Lewis acids are particularly attractive due to their recyclability and the non-hazardous nature of water as a byproduct. rsc.org Furthermore, biocatalysis, utilizing enzymes, offers a highly selective and environmentally benign route to chiral molecules. mdpi.com The use of enzyme-based catalysis is being explored to enhance the conversion of various feedstocks into valuable chemicals, aligning with the core tenets of green chemistry. mdpi.com
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Synthetic methods with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sigmaaldrich.comprimescholars.com In the context of synthesizing (3S)-4-methylpent-1-yn-3-ol, this translates to favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.
Development of Novel Chiral Catalysts and Ligand Systems
The enantioselective synthesis of chiral propargylic alcohols is heavily reliant on the development of effective chiral catalysts and ligands. nih.govnih.gov These molecules create a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Recent advancements have seen the emergence of a diverse array of chiral ligands. For example, axially chiral imidazole-based P,N-ligands have been successfully employed in copper-catalyzed enantioselective alkyne additions to nitrones, showcasing the tunability of these systems to achieve high enantioselectivity across a broad scope of substrates. nih.gov Similarly, chiral amino alcohol-based ligands have proven effective in dimethylzinc-catalyzed asymmetric alkynylation of aldehydes, providing a practical route to chiral propargylic alcohols. princeton.edu The development of new families of chiral ligands is often accelerated through parallel synthesis and high-throughput screening, allowing for the rapid identification of optimal catalysts for specific transformations.
The table below summarizes some notable chiral ligand systems and their applications in the synthesis of chiral propargylic alcohols.
| Chiral Ligand System | Metal Catalyst | Application | Key Features |
| Axially Chiral Imidazole-based P,N-Ligands | Copper | Enantioselective alkyne addition to nitrones | Highly tunable for broad substrate scope. nih.gov |
| Amino Alcohol-derived Ligands | Dimethylzinc (B1204448) | Asymmetric alkynylation of aldehydes | Practical, one-pot reaction under mild conditions. princeton.edu |
| BINOL-based Ligands | Titanium, Indium | Asymmetric alkynylation of aldehydes | High enantioselectivity with a broad range of substrates. organic-chemistry.org |
| Chiral Oxazaborolidines | Boron | Enantioselective alkynylation of aldehydes | Promotes highly enantioselective additions. acs.org |
| N-methylephedrine | Zinc | Direct addition of terminal alkynes to aldehydes | Practical and scalable method. organic-chemistry.org |
Merging Disparate Catalytic Strategies for Enhanced Efficiency and Selectivity
A powerful emerging trend in asymmetric synthesis is the combination of two or more distinct catalytic strategies to achieve unprecedented levels of efficiency and selectivity. acs.org This synergistic approach, often referred to as dual catalysis or cooperative catalysis, can enable transformations that are difficult or impossible to achieve with a single catalyst system.
In the context of chiral alcohol synthesis, this can involve the synergistic combination of a transition metal catalyst with an organocatalyst or another metal catalyst. acs.org For instance, dual catalysis systems can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol. acs.org This strategy has been successfully applied to the stereodivergent synthesis of allylic all-carbon quaternary centers, demonstrating the potential to access multiple stereoisomers with high precision. acs.org The principles of merging catalytic strategies are being explored to develop more efficient routes to chiral propargylic alcohols, aiming to improve yields and enantioselectivities while potentially reducing catalyst loading.
Computational Design and Optimization of Enantioselective Processes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of enantioselective reactions. urv.cat By modeling the transition states of catalytic cycles, researchers can gain detailed insights into the origins of enantioselectivity. researchgate.netnih.gov
These computational studies allow for the rational design of new catalysts and ligands with improved performance. urv.cat For example, DFT calculations can help to elucidate the subtle non-covalent interactions between the catalyst, substrates, and ligands that govern the stereochemical outcome of a reaction. This knowledge can then be used to modify the catalyst structure to enhance these favorable interactions and disfavor competing pathways, leading to higher enantioselectivity. In some cases, computational predictions have successfully guided the synthesis of new catalysts with improved enantioselectivities, accelerating the catalyst development process. urv.cat
Expansion of Substrate Scope and Reaction Diversity in Propargylic Alcohol Chemistry
While significant progress has been made in the synthesis of chiral propargylic alcohols, researchers are continuously working to expand the range of substrates that can be used in these reactions. This includes developing methods that are tolerant of a wide variety of functional groups, which is crucial for the synthesis of complex, biologically active molecules. rsc.org For example, methods that work well with both electron-donating and electron-withdrawing substituents on the substrates are highly desirable. rsc.org
Furthermore, there is a strong focus on expanding the diversity of reactions that can be performed using propargylic alcohols as starting materials. researchgate.net These versatile compounds can be transformed into a wide array of other functional groups and molecular architectures. researchgate.netnih.gov This includes their use in cyclization reactions to form heterocycles and carbocycles, substitution reactions with various nucleophiles, and addition reactions. researchgate.net The development of new catalytic systems is enabling novel transformations of propargylic alcohols, further solidifying their importance as key building blocks in organic synthesis. rsc.orgorganic-chemistry.org
Potential for Industrial Scale-Up of Stereoselective Syntheses of Chiral Propargylic Alcohols
The successful transition of stereoselective syntheses of chiral propargylic alcohols, including compounds like this compound, from laboratory-scale experiments to industrial-scale production is contingent on several critical factors. These include the efficiency and recyclability of catalysts, the development of continuous manufacturing processes, and adherence to the principles of green chemistry. While specific industrial scale-up data for this compound is not extensively documented in publicly available literature, an analysis of the broader field of chiral propargylic alcohol synthesis provides significant insights into the prevailing trends and future perspectives.
A primary challenge in industrial asymmetric synthesis lies in the development of cost-effective and highly efficient catalytic systems. nih.gov For the synthesis of chiral propargylic alcohols, this involves the use of chiral catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity or enantioselectivity. nih.gov The use of recyclable catalysts not only reduces production costs but also aligns with the growing emphasis on environmentally friendly chemical manufacturing. nih.gov Research has focused on the immobilization of homogeneous catalysts on solid supports and the development of heterogeneous catalytic systems. nih.govmdpi.com These approaches facilitate catalyst recovery through simple filtration, minimizing the contamination of the final product with metal residues, a crucial aspect for pharmaceutical applications. mdpi.com
Continuous flow chemistry presents a promising avenue for the industrial production of chiral propargylic alcohols. nih.govnih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. nih.gov Flow reactors can be particularly beneficial for reactions involving unstable intermediates or highly exothermic processes. nih.gov The development of a continuous flow process for asymmetric propargylation has been reported, demonstrating the feasibility of this approach for the scalable synthesis of chiral propargylic alcohols. nih.gov The use of process analytical technology (PAT) in conjunction with flow chemistry allows for real-time monitoring and control of reaction parameters, ensuring stable and efficient production. nih.gov
Biocatalysis has also emerged as a powerful tool for the synthesis of enantiopure propargylic alcohols on an industrial scale. acs.orgnih.gov Enzymes, such as alcohol dehydrogenases, can exhibit high enantioselectivity and operate under mild reaction conditions, offering a green alternative to traditional chemical methods. acs.org Enzymatic kinetic resolution and the asymmetric reduction of prochiral ketones are common biocatalytic strategies for producing chiral alcohols. acs.orgrsc.org The development of robust and recyclable enzyme preparations is a key area of research to enhance the economic viability of biocatalytic processes. metu.edu.tr
The table below summarizes various catalytic systems and methodologies with potential for the industrial scale-up of chiral propargylic alcohol synthesis, highlighting key performance indicators.
| Catalytic System / Method | Catalyst Type | Key Advantages for Scale-Up | Challenges for Scale-Up | Typical Enantiomeric Excess (ee) | Ref |
| Asymmetric Alkynylation | Zn(OTf)2 / Chiral Ligand | Commercially available and inexpensive catalyst components; tolerant to air and moisture. organic-chemistry.org | May require stoichiometric amounts of reagents, impacting atom economy. nih.gov | Up to 99% | organic-chemistry.org |
| Kinetic Resolution | Pd/H+ Co-catalyzed | High enantioselectivity for tertiary propargylic alcohols. rsc.org | Maximum theoretical yield is 50%; requires efficient separation of the resolved product and unreacted starting material. | 93% to >99% | rsc.org |
| Dynamic Kinetic Resolution (DKR) | Metal / Lipase (B570770) Co-catalysis | Can achieve quantitative conversion to a single enantiomer. mdpi.com | Requires compatibility between the racemization catalyst and the enzyme. mdpi.com | 81% to >99% | encyclopedia.pub |
| Biocatalytic Reduction | Alcohol Dehydrogenase | High enantioselectivity; mild reaction conditions; environmentally benign. acs.org | Enzyme stability and cofactor regeneration can be challenging. | >99% | acs.org |
| Continuous Flow Synthesis | Various (e.g., Lithiated Species) | Enhanced safety and control; improved efficiency and scalability. nih.gov | Requires specialized equipment and process development. | High diastereoselectivity and enantioselectivity | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-4-methylpent-1-yn-3-ol, and how can enantiomeric purity be optimized?
- Methodology : The compound can be synthesized via calcium acetylene addition to methyl ketene, generating intermediates like calcium 2-ethynyl-1-vinylethanol, followed by substitution reactions . To ensure enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) should be employed. Characterization via optical rotation and chiral chromatography can confirm stereochemical integrity.
Q. How can the structural and stereochemical configuration of this compound be confirmed experimentally?
- Methodology : Use H and C NMR to identify functional groups (alkyne, hydroxyl) and coupling constants for stereochemical analysis. Infrared (IR) spectroscopy can confirm O-H and C≡C stretches. For absolute configuration, single-crystal X-ray diffraction or comparison with known optical rotation values (e.g., ) is recommended. Computational methods (DFT) can supplement experimental data .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Due to flammability (flash point: 90°F) and toxicity (R22, R36/37/38), use flame-resistant equipment, fume hoods, and personal protective equipment (gloves, goggles). Store in cool, ventilated areas away from oxidizers. Waste must be segregated and processed by certified facilities .
Q. What are the key physical properties of this compound relevant to experimental design?
- Methodology : Key properties include boiling point (63–65°C at 100 mmHg), density (0.89 g/mL), and vapor pressure (5.02 mmHg at 25°C). These influence solvent selection, distillation conditions, and storage stability. Refractive index (: 1.446) aids in purity assessment .
Advanced Research Questions
Q. How can side reactions (e.g., alkyne dimerization or oxidation) be minimized during multi-step syntheses involving this compound?
- Methodology : Use inert atmospheres (N/Ar) to prevent oxidation. Catalytic inhibitors (e.g., BHT) or low temperatures (0–5°C) reduce alkyne reactivity. Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust conditions dynamically .
Q. What computational approaches predict the environmental fate of this compound, and what are their limitations?
- Methodology : Molecular dynamics (MD) simulations can model adsorption on indoor surfaces (e.g., silica or polymers), while QSAR predicts biodegradability. Limitations include oversimplified matrix effects (e.g., organic degradation in wastewater) and temperature-dependent reactivity, as noted in HSI data studies .
Q. How do discrepancies in reported physical properties (e.g., boiling point) arise, and how can they be reconciled?
- Methodology : Variability may stem from impurities (e.g., isomers like (Z)-3-methylpent-2-en-4-yn-1-ol) or measurement conditions (pressure, calibration). Use high-purity samples (>95%) and standardized protocols (e.g., ASTM distillation methods). Cross-validate with NIST or PubChem datasets .
Q. What advanced spectroscopic techniques resolve electronic interactions between the alkyne and hydroxyl groups in this compound?
- Methodology : Raman spectroscopy highlights C≡C bond polarization, while UV-Vis studies reveal conjugation effects. Time-resolved fluorescence can probe solvent interactions. Coupled with DFT calculations, these methods elucidate hyperconjugation and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
